molecular formula C20H25N7O2 B12162059 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B12162059
M. Wt: 395.5 g/mol
InChI Key: WQXVKUHGYVURGP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: Detailed reaction conditions remain elusive, but typical organic synthesis techniques would be employed.

      Industrial Production: Information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired functionalization. For example

      Major Products: These would vary based on the specific reactions carried out.

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methodologies or exploring the compound’s reactivity.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assessing potential therapeutic applications (e.g., drug discovery).

      Industry: Possible use as a building block in the synthesis of other compounds.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, related heterocyclic compounds with triazolopyridazine cores exist. For instance

      Uniqueness: Highlight the distinct features of our compound compared to these analogs.

    Remember, the scarcity of specific data underscores the need for further research

    Properties

    Molecular Formula

    C20H25N7O2

    Molecular Weight

    395.5 g/mol

    IUPAC Name

    3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propan-1-one

    InChI

    InChI=1S/C20H25N7O2/c1-29-19-4-2-17-22-23-18(27(17)24-19)3-5-20(28)26-14-12-25(13-15-26)11-8-16-6-9-21-10-7-16/h2,4,6-7,9-10H,3,5,8,11-15H2,1H3

    InChI Key

    WQXVKUHGYVURGP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C=C1

    Origin of Product

    United States

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